2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group, a methoxyphenyl group, and a benzotriazolyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol using chlorine gas in the presence of a catalyst.
Formation of 4-chloro-3-methylphenoxyacetic acid: This involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 2-(4-chloro-3-methylphenoxy)acetamide: This step involves the reaction of 4-chloro-3-methylphenoxyacetic acid with ammonia or an amine to form the corresponding amide.
Coupling with 2-(4-methoxyphenyl)-6-methylbenzotriazole: The final step involves the coupling of 2-(4-chloro-3-methylphenoxy)acetamide with 2-(4-methoxyphenyl)-6-methylbenzotriazole using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and methoxy groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetic acid: A herbicide known for its growth-regulating properties.
Mecoprop-P: A similar compound used as a herbicide with a slightly different structure.
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-14-10-18(8-9-19(14)24)31-13-23(29)25-20-12-22-21(11-15(20)2)26-28(27-22)16-4-6-17(30-3)7-5-16/h4-12H,13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDMLEUSOQOUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC(=C(C=C3)Cl)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387429 |
Source
|
Record name | 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6178-02-5 |
Source
|
Record name | 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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